Hydroxyzine (D4' dihydrochloride)
Overview
Description
Hydroxyzine (D4’ dihydrochloride) is a first-generation antihistamine belonging to the piperazine class of chemicals. It is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria. Hydroxyzine works by blocking the effects of histamine, a substance in the body that causes allergic symptoms .
Mechanism of Action
Target of Action
Hydroxyzine, also known as Hydroxyzine-d4’ (dihydrochloride), is a histamine H1 receptor antagonist . The primary target of Hydroxyzine is the histamine H1 receptor, which plays a crucial role in allergic reactions and inflammatory responses .
Mode of Action
Hydroxyzine works by blocking the effects of histamine . As a potent and selective histamine H1 receptor inverse agonist, Hydroxyzine competes with histamine for binding at H1-receptor sites on the effector cell surface . This action is responsible for its antihistamine, sedative, anxiolytic, and antiemetic properties .
Biochemical Pathways
The interaction of Hydroxyzine with the histamine H1 receptor affects various biochemical pathways. By blocking the effects of histamine, Hydroxyzine suppresses histaminic edema, flare, and pruritus . This results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells .
Pharmacokinetics
Hydroxyzine exhibits high bioavailability and is primarily metabolized in the liver . Its active metabolite, cetirizine, is responsible for much of Hydroxyzine’s antihistaminic effect . The elimination half-life of Hydroxyzine varies among individuals, with an average of 20 hours in adults . It is excreted through urine and feces
Biochemical Analysis
Biochemical Properties
Hydroxyzine (D4’ dihydrochloride) plays a significant role in biochemical reactions. It acts as a potent H1 receptor inverse agonist, blocking the action of endogenous histamine at the histamine H1 receptor . This interaction with the H1 receptor is primarily responsible for its antihistaminic effect .
Cellular Effects
Hydroxyzine (D4’ dihydrochloride) has various effects on cells and cellular processes. It influences cell function by blocking the effects of histamine, a molecule involved in local immune responses and regulating physiological function in the gut . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxyzine (D4’ dihydrochloride) involves its binding interactions with biomolecules and changes in gene expression. It works by blocking the effects of histamine at the molecular level . It’s also metabolized in the liver by CYP3A4 and CYP3A5 .
Temporal Effects in Laboratory Settings
Hydroxyzine (D4’ dihydrochloride) is relatively fast-acting, with an onset of effect that occurs between 15 and 60 minutes and a duration of action between 4-6 hours
Metabolic Pathways
Hydroxyzine (D4’ dihydrochloride) is involved in metabolic pathways in the liver, where it’s metabolized by CYP3A4 and CYP3A5 . The precise metabolic fate of Hydroxyzine is unclear, but its main and active metabolite, generated by oxidation of its alcohol moiety to a carboxylic acid, is the second-generation antihistamine cetirizine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyzine dihydrochloride is synthesized through a multi-step process involving the reaction of p-chlorobenzhydryl chloride with piperazine, followed by the addition of ethylene glycol. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, hydroxyzine dihydrochloride is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as ethanol and acetonitrile, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Hydroxyzine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form its active metabolite, cetirizine.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed:
Cetirizine: An active metabolite formed through oxidation.
Various derivatives: Formed through reduction and substitution reactions
Scientific Research Applications
Hydroxyzine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Employed in research on histamine receptors and their role in allergic reactions.
Medicine: Investigated for its anxiolytic, sedative, and antiemetic properties.
Industry: Utilized in the formulation of topical delivery systems for controlled release of the drug
Comparison with Similar Compounds
Cetirizine: An active metabolite of hydroxyzine with similar antihistamine properties but less sedative effects.
Loratadine: Another antihistamine with a similar mechanism of action but longer duration of effect.
Diphenhydramine: A first-generation antihistamine with similar sedative properties but different chemical structure .
Uniqueness: Hydroxyzine dihydrochloride is unique in its combination of antihistamine and anxiolytic properties, making it effective for both allergic reactions and anxiety management. Its ability to be metabolized into cetirizine also adds to its versatility in therapeutic applications .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-PCOYNHINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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